MS48107 Exhibits 33-Fold Higher Allosteric Activity Compared to the Original GPR68 PAM, Ogerin
MS48107 (compound 71) displays a 33-fold increase in allosteric activity compared to the original GPR68 PAM, ogerin (compound 1), as measured by log(αβ/KB) values. This metric quantifies the combined effect of affinity (KB) and cooperativity (α, β) of an allosteric modulator [1].
| Evidence Dimension | Allosteric activity (log(αβ/KB)) |
|---|---|
| Target Compound Data | 6.83 ± 0.08 |
| Comparator Or Baseline | 5.31 ± 0.05 for ogerin (compound 1) |
| Quantified Difference | 33-fold increase (calculated from the difference in log units) |
| Conditions | GloSensor cAMP assay in HEK293T cells transiently transfected with human GPR68. |
Why This Matters
This order-of-magnitude improvement in allosteric potency directly translates to a more effective and lower-dose chemical tool for in vitro and in vivo GPR68 studies, reducing the risk of off-target effects associated with higher concentrations of less potent analogs.
- [1] Yu, X.; Huang, X.-P.; Kenakin, T. P.; Slocum, S. T.; Chen, X.; Martini, M. L.; Liu, J.; Jin, J. Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68). J. Med. Chem. 2019, 62, 7557–7574. PMID: 31298539 View Source
